molecular formula C7H8O3SSe B1215692 Benzylselenium sulfuric acid CAS No. 82571-51-5

Benzylselenium sulfuric acid

Cat. No.: B1215692
CAS No.: 82571-51-5
M. Wt: 251.2 g/mol
InChI Key: QPEGJTFEJCMSJE-UHFFFAOYSA-N
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Description

Benzylselenium sulfuric acid, also known as this compound, is a useful research compound. Its molecular formula is C7H8O3SSe and its molecular weight is 251.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

82571-51-5

Molecular Formula

C7H8O3SSe

Molecular Weight

251.2 g/mol

IUPAC Name

sulfoselanylmethylbenzene

InChI

InChI=1S/C7H8O3SSe/c8-11(9,10)12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,8,9,10)

InChI Key

QPEGJTFEJCMSJE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C[Se]S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)C[Se]S(=O)(=O)O

Related CAS

20190-79-8 (potassium salt)

Synonyms

enzylselenium sulfuric acid
benzylselenium sulfuric acid, potassium salt
potassium benzylselenosulfate

Origin of Product

United States

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electrophilic selenium center facilitates aromatic substitution, akin to sulfonation or nitration. For example:
Reaction with aromatic hydrocarbons :
C H C H CH SeSO H C H SeCH C H H SO \text{C H C H CH SeSO H C H SeCH C H H SO }
This mirrors the mechanism of sulfuric acid in sulfonation, where selenium replaces the sulfonic group2 .

Key factors influencing reactivity :

ParameterEffect on Reaction
TemperatureIncreases electrophilicity of Se
Solvent polarityEnhances ionic intermediate stability
Catalyst (V₂O₅)Accelerates selenium activation

Nucleophilic Additions

The sulfate group’s acidity enables protonation of nucleophiles, promoting additions to unsaturated bonds:
Example with alkenes :
CH CH C H CH SeSO H CH CH SeCH C H H SO \text{CH CH C H CH SeSO H CH CH SeCH C H H SO }
This parallels the hydration of alkenes by sulfuric acid, where the intermediate alkyl hydrogensulfate forms .

Mechanistic steps :

  • Protonation : Alkene reacts with H⁺ from –SO₃H.

  • Selenium attack : Electrophilic Se binds to the carbocation.

  • Deprotonation : Regeneration of sulfuric acid .

Redox Reactions

Selenium’s variable oxidation states (–II, +IV, +VI) allow redox transformations:
Oxidation :
C H CH SeSO H H O C H CH SeO H H SO \text{C H CH SeSO H H O C H CH SeO H H SO }
Reduction :
C H CH SeSO H Zn C H CH SeH ZnSO \text{C H CH SeSO H Zn C H CH SeH ZnSO }
These reactions are critical in synthesizing organoselenium pharmaceuticals .

Dehydration and Condensation

As a strong acid, benzylselenium sulfuric acid dehydrates alcohols and carbohydrates:
Example with ethanol :
CH CH OH CH CH H O\text{CH CH OH CH CH H O}
The sulfuric acid moiety abstracts water, while selenium stabilizes carbocation intermediates .

Q & A

Q. Tiered Testing :

  • Acute Toxicity : Perform Daphnia magna immobilization assays (OECD 202).
  • Bioaccumulation : Measure bioconcentration factors (BCF) in zebrafish embryos via LC-MS/MS.
  • Long-Term Effects : Use microcosm models to assess soil microbial community impacts over 90 days.
  • Data Integration : Apply hazard quotients (HQ) to extrapolate risks across trophic levels .

Methodological and Ethical Considerations

Q. What strategies ensure reproducibility in studies involving this compound?

  • Methodological Answer :
  • Detailed Protocols : Document reaction conditions (e.g., stirring rate, humidity) in supplementary materials .
  • Open Data : Share raw NMR, HPLC, and crystallography files in public repositories (e.g., Zenodo).
  • Collaborative Validation : Partner with independent labs to replicate key findings, addressing discrepancies through iterative refinement .

Q. How can researchers ethically manage conflicting interests when reporting negative results for this compound applications?

  • Methodological Answer :
  • Transparency : Disclose funding sources and potential biases in the "Conflicts of Interest" section.
  • Pre-registration : Submit experimental designs to platforms like Open Science Framework (OSF) prior to data collection.
  • Negative Data Reporting : Publish in journals specializing in null results (e.g., PLOS ONE) to prevent publication bias .

Data Presentation and Reporting

Q. What are the minimum data requirements for publishing studies on this compound in peer-reviewed journals?

  • Methodological Answer :
  • Structural Characterization : Full NMR assignments, HRMS data, and crystallographic coordinates (if available).
  • Experimental Replicates : Include triplicate measurements for kinetic or toxicity assays with standard deviations.
  • Ethics Compliance : Provide Institutional Review Board (IRB) approval for studies involving human/animal subjects .
  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .

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